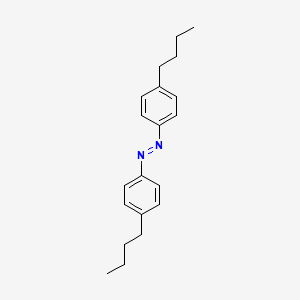
(E)-Bis(4-butylphenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Bis(4-butylphenyl)diazene is an organic compound belonging to the class of azo compounds, characterized by the presence of a diazene group (N=N) bonded to two phenyl groups. The “E” configuration indicates that the substituents on the double bond are on opposite sides, which can influence the compound’s physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis(4-butylphenyl)diazene typically involves the azo coupling reaction. This reaction is a common method for producing azo compounds and involves the reaction of a diazonium salt with an aromatic compound.
-
Diazotization: : The first step involves the formation of a diazonium salt from an aromatic amine. For this compound, 4-butylaniline is used.
Reaction Conditions: 4-butylaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
-
Coupling Reaction: : The diazonium salt is then reacted with another molecule of 4-butylaniline to form the azo compound.
Reaction Conditions: The coupling reaction is typically carried out in an alkaline medium, such as sodium hydroxide (NaOH) solution, at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions.
- Efficient separation and purification techniques, such as crystallization or chromatography, to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Bis(4-butylphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or amines.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Hydrazo compounds or amines.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-Bis(4-butylphenyl)diazene has various applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other azo compounds and dyes.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-Bis(4-butylphenyl)diazene involves its interaction with molecular targets and pathways. The azo group can undergo redox reactions, influencing various biological and chemical processes. The compound’s effects are mediated through its ability to form reactive intermediates and interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-Bis(4-methylphenyl)diazene: Similar structure with methyl groups instead of butyl groups.
(E)-Bis(4-ethylphenyl)diazene: Similar structure with ethyl groups instead of butyl groups.
(E)-Bis(4-propylphenyl)diazene: Similar structure with propyl groups instead of butyl groups.
Uniqueness
(E)-Bis(4-butylphenyl)diazene is unique due to the presence of butyl groups, which can influence its solubility, reactivity, and interaction with other molecules. The length of the alkyl chain can affect the compound’s physical and chemical properties, making it distinct from its methyl, ethyl, and propyl analogs.
Eigenschaften
CAS-Nummer |
100633-57-6 |
|---|---|
Molekularformel |
C20H26N2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
bis(4-butylphenyl)diazene |
InChI |
InChI=1S/C20H26N2/c1-3-5-7-17-9-13-19(14-10-17)21-22-20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3 |
InChI-Schlüssel |
HTTBAGNJILNUBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


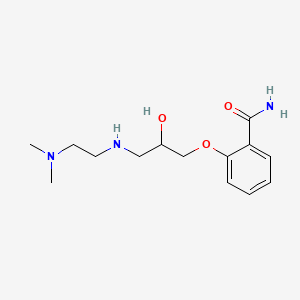

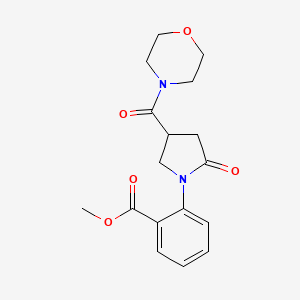

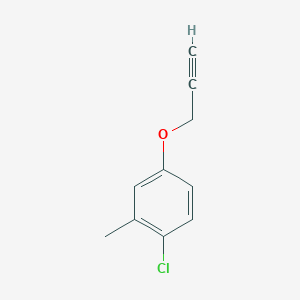
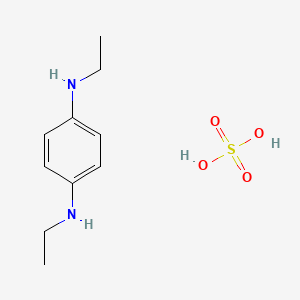
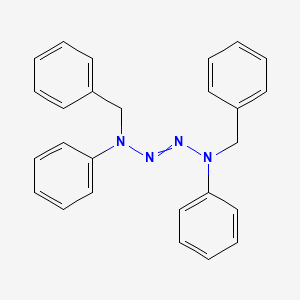
![Thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl-](/img/structure/B14674223.png)
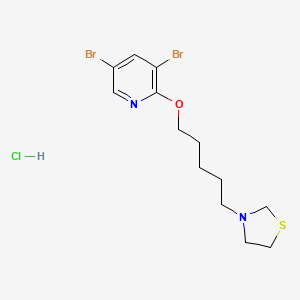
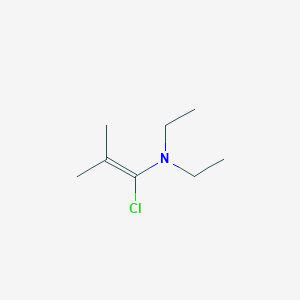
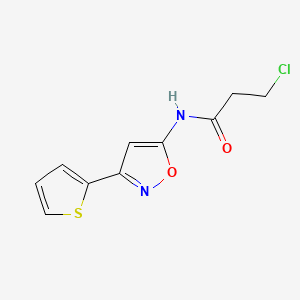

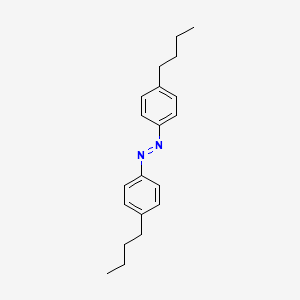
![1-{[Dibutyl(methyl)silyl]methyl}piperidine](/img/structure/B14674258.png)
